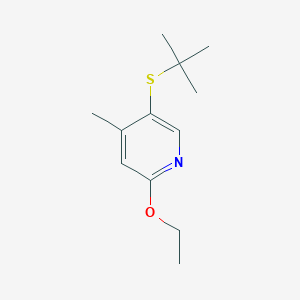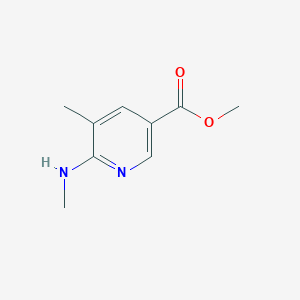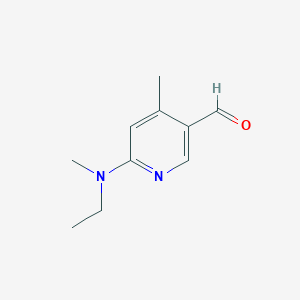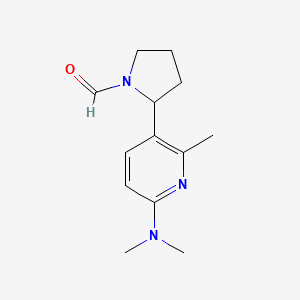
5-(tert-Butylthio)-2-ethoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-2-ethoxy-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butylthio group, an ethoxy group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-ethoxy-4-methylpyridine typically involves the introduction of the tert-butylthio group to the pyridine ring. One common method is the reaction of 2-ethoxy-4-methylpyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butylthio group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-ethoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The ethoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or methyl lithium can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives without the tert-butylthio group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butylthio)-2-ethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-ethoxy-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can participate in hydrophobic interactions, while the ethoxy and methyl groups can form hydrogen bonds and van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-methylpyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
5-(tert-Butylthio)-2-methylpyridine: Similar structure but without the ethoxy group, affecting its solubility and interactions.
5-(tert-Butylthio)-2-ethoxypyridine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-(tert-Butylthio)-2-ethoxy-4-methylpyridine is unique due to the presence of all three functional groups (tert-butylthio, ethoxy, and methyl) on the pyridine ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-ethoxy-4-methylpyridine |
InChI |
InChI=1S/C12H19NOS/c1-6-14-11-7-9(2)10(8-13-11)15-12(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
SJANSBRSADWJAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)












